2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C12H8F3IN2O |
|---|---|
Molecular Weight |
380.10 g/mol |
IUPAC Name |
2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |
InChI Key |
SGTYLCZIWTZICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine Precursors
A common approach involves starting from a 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine scaffold, followed by selective iodination at the 2-position. The iodination typically uses iodine sources combined with oxidizing agents under acidic or neutral conditions.
-
- Iodine (I2) with oxidants such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl),
- Acidic media to facilitate electrophilic substitution,
- Controlled temperature to avoid over-iodination or decomposition.
-
- The 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is dissolved in an appropriate solvent (e.g., acetic acid or acetone),
- Iodine and oxidant are added slowly,
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion,
- The product is isolated by extraction, washing, and recrystallization.
This method is supported by analogous iodination of 6-methoxypyrimidines and trifluoromethyl-substituted pyrimidines reported in the literature.
Synthesis via 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine Intermediates
A more convergent and chemoselective method involves preparing 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as key intermediates, which then undergo nucleophilic substitution or alkylation to introduce the 4-methoxyphenyl group.
-
- The methylthio group is displaced by nucleophilic attack from the 6-(4-methoxyphenyl) pyrimidinone,
- The iodomethyl group facilitates alkylation,
- The trifluoromethyl group remains intact throughout.
-
- High yields and selectivity,
- Mild reaction conditions,
- Avoids harsh reagents that could degrade sensitive substituents.
Detailed Experimental Procedure (Representative)
Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine via O-Alkylation
-
- 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one (3 mmol),
- Potassium carbonate (3 mmol, 0.414 g),
- 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (3 mmol),
- Acetone (Me2CO), 15 mL total.
-
- Dissolve the pyrimidinone and K2CO3 in 10 mL acetone in a round-bottom flask.
- Add a solution of the iodomethyl pyrimidine in 5 mL acetone dropwise.
- Heat the mixture to reflux and stir for 30 minutes.
- Remove solvent under vacuum.
- Extract residue with dichloromethane (CH2Cl2), wash with water, dry over Na2SO4.
- Remove solvent and recrystallize from hexane/methanol (9:1) at −4 °C overnight.
- Filter and dry under vacuum to obtain the pure product.
Yield: Typically 70–98% depending on substituents and purity of starting materials.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Direct Iodination | 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | I2 + H2O2 or NaOCl | Acidic medium, RT to mild heat | Moderate to High | Simple, but requires careful control |
| O-Alkylation via Iodomethyl Intermediate | 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one + 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3, acetone reflux | Reflux 30 min | 70–98% | High selectivity, scalable |
| Cyclocondensation (Not Feasible) | CCC-building block + 2-methylisothiourea sulfate | Heating, reflux | Extended reaction times | Low | Not recommended |
Research Findings and Analytical Confirmation
The products obtained via the O-alkylation method have been confirmed by:
- Single crystal X-ray diffraction,
- Two-dimensional nuclear magnetic resonance (NMR) spectroscopy,
- High-resolution mass spectrometry (HRMS).
These analyses confirm the regioselectivity of iodination and substitution, as well as the integrity of the trifluoromethyl and methoxyphenyl substituents.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.
- Antimicrobial Properties : Research indicates that derivatives of pyrimidines, including 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, exhibit notable antimicrobial activities. Studies have shown that similar compounds can be effective against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation and survival pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, making it a candidate for further pharmacological exploration .
Medicinal Chemistry
- Drug Discovery : Due to its biological activity profile, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is explored as a lead compound in drug discovery. Its structural features allow researchers to modify it to improve efficacy and reduce toxicity.
- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets and pathways that are crucial for disease progression, particularly in cancer and infectious diseases.
Material Science
- Development of New Materials : The unique properties of this compound facilitate its use in creating new materials with specialized characteristics. Its incorporation into polymers or other materials can lead to innovations in material science applications.
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that derivatives of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine exhibited significant antibacterial activity against Gram-positive bacteria, outperforming standard antibiotics like trimethoprim by substantial margins .
| Compound | Activity Against E. coli (MIC) | Activity Against S. aureus (MIC) |
|---|---|---|
| Trimethoprim | 1200 µg/mL | 800 µg/mL |
| Pyrimidine Derivative | 100 µg/mL | 50 µg/mL |
Case Study 2: Anticancer Research
In vivo experiments using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to controls. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's bioavailability and interaction with cancer cell signaling pathways .
Mechanism of Action
The mechanism of action of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects at the 2-Position
Key Insight : The iodo derivative exhibits superior reactivity in metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs, making it a versatile intermediate in synthetic chemistry .
Aryl Substituent Variations at the 6-Position
Key Insight : Electron-donating groups (e.g., methoxy) at the 6-position increase the electron density of the pyrimidine ring, favoring electrophilic substitutions, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and lipophilicity .
Structural Analogues with Modified Core Functionalities
Key Insight : Core modifications, such as bulky substituents or fused aromatic systems, tailor the compound for specific applications, including drug design (e.g., glycine derivatives) or materials science (e.g., naphthalene analogs) .
Biological Activity
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound notable for its structural features, which include a pyrimidine ring substituted with iodine, a trifluoromethyl group, and a 4-methoxyphenyl group. This configuration enhances its lipophilicity and potential interactions with biological targets, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H10F3N2O
- Molecular Weight : 270.22 g/mol
The presence of the trifluoromethyl group is significant as it may enhance the compound's binding affinity to various biological targets, potentially influencing its pharmacological properties.
Biological Activity Overview
The biological activity of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has been explored in several studies, indicating potential applications in anti-inflammatory and anticancer therapies. The compound's structural components suggest that it may interact with specific enzymes or receptors, particularly kinases involved in signaling pathways.
Potential Activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit COX-2 activity, which is crucial in inflammatory responses. For instance, related pyrimidine derivatives showed IC50 values around 0.04 μmol against COX-2, comparable to the standard drug celecoxib .
- Anticancer Properties : In vitro studies on pyrimidine derivatives have indicated antiproliferative effects against various cancer cell lines, suggesting that 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine may also exhibit similar activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrimidine derivatives has been a focal point in understanding their biological activity. The presence of electron-donating groups such as methoxy at specific positions has been linked to enhanced anti-inflammatory properties. For example, compounds with methoxy substitutions exhibited higher potency in inhibiting COX enzymes compared to their unsubstituted counterparts .
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | Iodine at position 2, trifluoromethyl at position 4, methoxy at position 6 | Potential anti-inflammatory and anticancer activities |
| 5-Methyl-2-Iodo-6-(trifluoromethyl)pyrimidine | Methyl substitution instead of methoxy | Reduced anti-inflammatory activity |
| 2-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | Chlorine instead of iodine | Altered stability and reactivity |
Case Studies
- In Vitro Anti-inflammatory Study : A study investigating the anti-inflammatory effects of various pyrimidine derivatives found that those with similar structural motifs to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine significantly inhibited COX-1 and COX-2 activities . The results indicated that these derivatives could serve as potential therapeutic agents for inflammatory diseases.
- Antiproliferative Activity Against Cancer Cell Lines : Research evaluating the antiproliferative effects of substituted pyrimidines revealed that compounds similar to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine demonstrated significant cytotoxicity against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells . The study highlighted the importance of substituent bulkiness on the phenyl ring affecting the overall activity.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine?
- Structural Features : The compound features a pyrimidine core substituted with an iodine atom at position 2, a 4-methoxyphenyl group at position 6, and a trifluoromethyl group at position 4. The iodine enhances electrophilic reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
- Spectroscopic Methods :
- NMR : and NMR identify proton environments and carbon frameworks. The methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic. NMR confirms the trifluoromethyl group ( to ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFINO, MW 380.11) via [M+H] or [M−I] ions .
- IR Spectroscopy : Stretching frequencies for C-F (~1200 cm) and C-I (~500 cm) bonds confirm functional groups .
Q. What safety protocols are recommended when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential inhalational hazards .
- Waste Disposal : Halogenated waste must be segregated and stored in sealed containers. Collaborate with certified waste management services for incineration or chemical neutralization .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Avoid solvents that may degrade the iodine substituent (e.g., strong bases) .
Advanced Research Questions
Q. How does the iodo substituent influence reactivity compared to bromo or chloro analogs in cross-coupling reactions?
- Reactivity : The iodine atom’s larger atomic radius and lower bond dissociation energy (~234 kJ/mol for C-I vs. ~339 kJ/mol for C-Br) enhance its suitability for Ullmann or Suzuki-Miyaura couplings. However, steric hindrance from the 4-methoxyphenyl group may reduce coupling efficiency .
- Comparative Data :
- Bromo Analog : 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (MW 333.11) requires palladium catalysts (e.g., Pd(PPh)) and higher temperatures (~100°C) for coupling .
- Chloro Analog : 2-Chloro derivatives (MW 288.66) are less reactive, often necessitating Buchwald-Hartwig conditions with specialized ligands (e.g., XPhos) .
- Methodological Tip : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%) to balance reaction rate and byproduct formation .
Q. What are the challenges in synthesizing this compound via Ullmann-type coupling reactions?
- Key Challenges :
- Catalyst Poisoning : The methoxy group can coordinate to copper catalysts, reducing efficiency. Use chelating ligands (e.g., 1,10-phenanthroline) to mitigate this .
- Iodine Stability : HI byproducts may cause dehalogenation. Additives like KCO or CsCO neutralize acids and improve yields .
- Optimization Strategies :
- Temperature : Reactions typically proceed at 80–120°C; microwave-assisted synthesis can reduce time from 24h to 2–4h .
- Solvent Selection : DMSO enhances solubility but may oxidize intermediates. Test mixed solvents (e.g., DMSO:THF 1:3) .
Q. How can computational methods predict this compound’s interactions in biological systems?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes. The trifluoromethyl group’s hydrophobicity favors binding to hydrophobic pockets, while iodine may sterically hinder certain orientations .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values for methoxy: −0.27) with bioactivity. The iodine’s polarizability enhances van der Waals interactions .
- MD Simulations : Molecular dynamics (GROMACS) assess stability in lipid bilayers, predicting membrane permeability for drug design .
Q. What strategies are effective for derivatizing the pyrimidine core to enhance solubility or stability?
- Functionalization Sites :
- Position 2 : Replace iodine with amino or hydrazino groups via nucleophilic substitution (e.g., NH/EtOH, 60°C). Hydrazino derivatives (CHFNO) improve aqueous solubility .
- Position 6 : Introduce sulfonic acid groups via electrophilic substitution (HSO/SO), enhancing polarity .
Contradiction Analysis
- Spectroscopic Data Variance : Discrepancies in NMR shifts (e.g., −60 ppm vs. −70 ppm) may arise from solvent effects (CDCl vs. DMSO-d). Validate with internal standards (e.g., CFCl) .
- Synthetic Yields : Reported yields for iodopyrimidines range from 40% (conventional heating) to 65% (microwave). Replicate protocols with controlled atmosphere (N) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
